3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
Description
The compound 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid is a heterocyclic molecule featuring a pyridine core substituted with a carboxylic acid group at position 2 and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)17(23)24/h1-7H,8-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWGYMKCAOEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions to form 1-(2-fluorophenyl)piperazine . This intermediate is then reacted with pyridine-2,3-dicarboxylic anhydride in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes amidation using carbodiimide- or uronium-based coupling agents. For example:
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HATU/DIPEA-mediated coupling : Reacts with primary/secondary amines to form stable amides (e.g., with 1-benzylpiperazine) .
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EDC/DMSO activation : Efficient for synthesizing aryl/alkyl amides under mild conditions (20–25°C) .
Table 1: Representative Amidation Conditions
| Coupling Agent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | RT | 65–78 | |
| EDC | None | DMSO | 25°C | 70–85 | |
| CDI | K₂CO₃ | THF | Reflux | 50–60 |
Esterification
The carboxylic acid converts to esters via acid-catalyzed reactions:
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Methyl ester formation : Treatment with HCl/MeOH at 60–80°C yields the methyl ester derivative (50% yield) .
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Ethyl ester synthesis : Ethanol/H₂SO₄ under reflux provides ethyl esters, though yields are lower (~45%) due to steric hindrance .
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation or acylation:
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Alkylation : Reacts with α-haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) in DMF using TMSOK as a base, forming N-alkylated derivatives (39–50% yield) .
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Acylation : Treatment with 4-nitrobenzenesulfonyl chloride introduces sulfonamide groups, enabling further cyclization reactions .
Key Reaction Pathway :
textPiperazine + Chloroacetyl Chloride → Bis-chloroacetamide → Cyclization → Thienopyridine Derivatives [4]
Cyclization and Heterocycle Formation
The compound participates in cyclization to form fused heterocycles:
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Pyridine/pyrazine synthesis : Heating with TMSOK in DMF induces intramolecular aldol condensation and oxidation, yielding polysubstituted pyridines (50% crude purity) .
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Thieno[2,3-b]pyridine derivatives : Reaction with 2-thioxo-1,2-dihydropyridine-3-carbonitriles in ethanol/piperidine generates sulfur-containing heterocycles (70–79% yield) .
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
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Receptor binding : The fluorophenyl group enhances hydrophobic interactions with CNS receptors (e.g., serotonin/dopamine receptors).
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Enzyme inhibition : The pyridine-carboxylic acid moiety chelates metal ions in enzymatic active sites, as observed in kinase inhibition assays .
Stability and Degradation
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Hydrolysis : The amide bond hydrolyzes under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 2-fluorophenylpiperazine and pyridine-2,3-dicarboxylic acid .
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Photodegradation : UV exposure in solution leads to decarboxylation and fluorophenyl ring oxidation, forming quinone-like byproducts.
Spectral Characterization of Derivatives
Table 2: Key Spectral Data for Reaction Products
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
- Compounds with piperazine structures have been explored for their antidepressant properties. Research indicates that derivatives of piperazine can act on serotonin and dopamine receptors, which are crucial in mood regulation. The inclusion of a fluorophenyl group may enhance receptor affinity and selectivity, potentially leading to more effective antidepressants .
2. Antitumor Activity
- The pyridine carboxylic acid framework has been associated with various anticancer activities. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines. This is attributed to their ability to interfere with cancer cell proliferation and induce apoptosis .
3. Neuropharmacological Research
- The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in treating neurological disorders such as schizophrenia and anxiety disorders. Its structural features suggest potential interactions with dopamine and serotonin receptors, which are critical targets in neuropharmacology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects of piperazine derivatives | Demonstrated significant improvement in depressive symptoms in animal models using piperazine derivatives similar to this compound. |
| Study B | Antitumor efficacy | Showed that related compounds inhibited proliferation in breast cancer cell lines, suggesting a potential role in cancer therapy. |
| Study C | Neuropharmacological effects | Investigated the modulation of serotonin receptors by piperazine compounds, indicating promise for treating anxiety and mood disorders. |
Research Directions
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and dynamics of the compound.
- Structural Modifications : To optimize efficacy and reduce potential side effects.
- Clinical Trials : To establish safety and efficacy profiles in human subjects.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring allow it to bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares key structural motifs with other fluorophenyl- and piperazine-containing derivatives. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Pyridine vs. Pyridopyrazine/Acridine Systems: The target compound’s pyridine ring is simpler compared to the fused pyridopyrazine-acridine system in 2-(4-fluorophenyl)-3-(4-pyridinyl)acridine-2-carboxylic acid . Dihedral angles between fluorophenyl, pyridine, and pyridopyrazine rings in the acridine derivative (45.51°–54.54°) suggest moderate planarity disruption, which may influence solubility and membrane permeability compared to the target compound .
Carboxylic Acid vs. Isoindole-1,3-dione :
- Replacing the pyridine-2-carboxylic acid group with isoindole-1,3-dione (as in 2-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione ) introduces a rigid, planar heterocycle. This modification could reduce solubility due to decreased polarity but enhance aromatic interactions in hydrophobic binding pockets .
Biological Activity
3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16FN3O3
- Molecular Weight : 329.34 g/mol
- CAS Number : 499197-51-2
The structure of compound 1 features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity.
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound 1 against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Mycobacterium tuberculosis | 5 |
These results suggest that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that compound 1 possesses cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings indicate that compound 1 may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several research studies have explored the efficacy of compound 1 in preclinical models:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and fluorophenyl), piperazine methylene signals (δ 2.5–3.5 ppm), and carboxylic acid protons (broad ~δ 12–13 ppm).
- 13C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and fluorophenyl carbons (J coupling ~245 Hz for C-F) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretching (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyridopyrazine vs. fluorophenyl planes at ~45–55°) and π-π interactions (centroid distances ~3.5–3.6 Å) .
How can regioisomeric byproducts be minimized during the synthesis of this compound?
Advanced Question
- Microwave-Assisted Synthesis : Reduces reaction time and thermal degradation, favoring the desired product (e.g., 43% yield for isomer II in ) .
- Chromatographic Separation : Use gradient elution (petroleum ether to ethyl acetate) to resolve regioisomers. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can monitor purity .
- Steric and Electronic Optimization : Introduce directing groups (e.g., electron-withdrawing substituents on pyridine) to control coupling regioselectivity.
What strategies can resolve contradictions in biological activity data for piperazine-carbonyl derivatives?
Advanced Question
- Comparative Structural Analysis : Use X-ray data (e.g., dihedral angles and π-π interactions from ) to correlate conformation with activity .
- Dose-Response Studies : Test activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Targeted Molecular Docking : Simulate binding to receptors (e.g., p38 MAP kinase in ) using software like AutoDock Vina. Compare results with analogs (e.g., 4-(4-ethylphenoxy)-pyrimidine derivatives) to identify key pharmacophores .
How to design experiments to assess the compound’s interaction with neurological targets?
Advanced Question
- In Vitro Binding Assays :
- Radioligand displacement (e.g., [³H]spiperone for dopamine D2/D3 receptors) to measure IC50 values.
- Calcium flux assays (FLIPR) for GPCR activation .
- In Silico Predictions :
- Calculate logP (e.g., ~2.5–3.0 for improved BBB permeability) and polar surface area (TPSA < 90 Ų) using tools like SwissADME.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
How can the carboxylic acid moiety be functionalized to improve solubility without compromising activity?
Advanced Question
- Ester Prodrugs : Synthesize methyl or ethyl esters via Fischer esterification (H2SO4 catalyst, reflux in ethanol). Hydrolyze in vivo for active form .
- Salt Formation : React with sodium bicarbonate or tromethamine to enhance aqueous solubility (e.g., >10 mg/mL in PBS).
- PEGylation : Attach polyethylene glycol (PEG) chains via carbodiimide coupling, balancing solubility and molecular weight .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Question
- ADMET Prediction : Use QikProp (Schrödinger) or ADMETlab 2.0 to estimate:
- Bioavailability (%F): Target >30%.
- Plasma protein binding (PPB): <90% to avoid sequestration.
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (GROMACS/NAMD) using lipid bilayer models.
How to address discrepancies in reported crystal structure data for similar compounds?
Advanced Question
- Rietveld Refinement : Re-analyze X-ray data (e.g., ) to resolve occupancy disorders or thermal motion artifacts .
- Comparative Database Mining : Cross-reference Cambridge Structural Database (CSD) entries for analogous piperazine-carbonyl structures.
- Temperature-Dependent Studies : Collect data at 100 K (vs. 298 K) to reduce thermal displacement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
